
Gsk3-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gsk3-IN-3 is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. GSK-3 is implicated in several diseases, such as diabetes, Alzheimer’s disease, and cancer. Inhibitors like this compound are valuable tools for studying the biological functions of GSK-3 and have potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gsk3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pH controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gsk3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Gsk3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GSK-3 and its effects on various biochemical pathways.
Biology: Employed in cell culture and animal studies to investigate the role of GSK-3 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases like Alzheimer’s, diabetes, and cancer due to its ability to modulate GSK-3 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSK-3.
Wirkmechanismus
Gsk3-IN-3 exerts its effects by inhibiting the activity of GSK-3. The compound binds to the active site of GSK-3, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways regulated by GSK-3, leading to altered cellular responses. Key molecular targets include proteins involved in glycogen metabolism, cell cycle regulation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CHIR99021: Another potent GSK-3 inhibitor with similar applications in research and potential therapeutic uses.
SB216763: A selective GSK-3 inhibitor used in studies of neurodegenerative diseases and cancer.
AR-A014418: Known for its specificity towards GSK-3 and used in various biological studies.
Uniqueness of Gsk3-IN-3
This compound is unique due to its specific binding affinity and inhibitory potency towards GSK-3. It has been shown to have distinct pharmacokinetic properties and a favorable safety profile in preclinical studies. These characteristics make it a valuable tool for both basic research and potential therapeutic development .
Eigenschaften
Molekularformel |
C24H35N3O4 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30) |
InChI-Schlüssel |
MHKIYMMTEMNCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


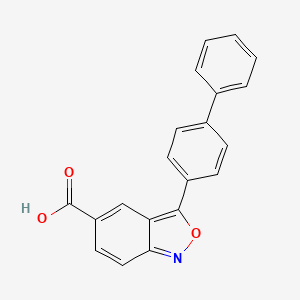
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
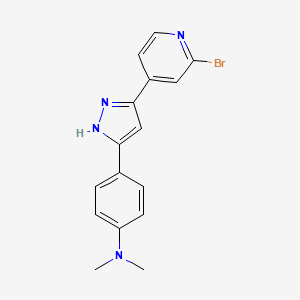
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
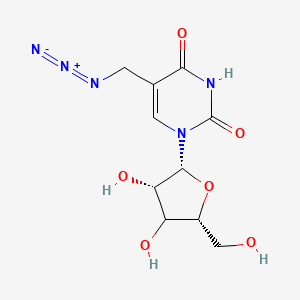

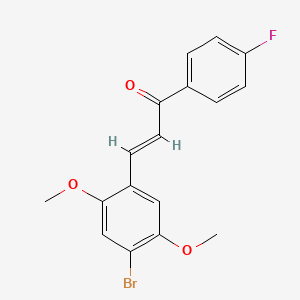
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)

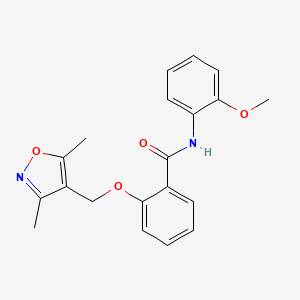
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)
